REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.OC1[C@@H]([C@@H](O)CO)OC(=O)C=1O.[OH-].[Na+].[CH2:20]1[C:29]2[C:24](=[CH:25][C:26]([OH:31])=[CH:27][C:28]=2[OH:30])[O:23][C@H:22]([C:32]2[CH:37]=[C:36](O)[C:35]([OH:39])=[C:34]([OH:40])[CH:33]=2)[C@@H:21]1[O:41]C(C1C=C(O)C(O)=C(O)C=1)=O>O.C(OCC)(=O)C.C(#N)C>[CH:37]1[C:32]([CH:22]2[O:23][C:24]3[CH:25]=[C:26]([OH:31])[CH:27]=[C:28]([OH:30])[C:29]=3[CH2:20][CH:21]2[OH:41])=[CH:33][C:34]([OH:40])=[C:35]([OH:39])[CH:36]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
|
Name
|
catechins
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
ADDITION
|
Details
|
mixing
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
dried on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 0.9 mL of a 1:8 water-methanol mixture
|
Type
|
CUSTOM
|
Details
|
The resulting solution was provided for HPLC chromatodisk
|
Type
|
FILTRATION
|
Details
|
After filtration with 4.0 mL of methanol
|
Type
|
CUSTOM
|
Details
|
the filtrate was dried over the rotary evaporator again
|
Type
|
EXTRACTION
|
Details
|
The catechin extract thus
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
(dried portion)
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture
|
Type
|
CUSTOM
|
Details
|
A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.)
|
Type
|
CONCENTRATION
|
Details
|
The catechin concentration
|
Reaction Time |
15 min |
Name
|
Catechin
|
Type
|
|
Smiles
|
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.OC1[C@@H]([C@@H](O)CO)OC(=O)C=1O.[OH-].[Na+].[CH2:20]1[C:29]2[C:24](=[CH:25][C:26]([OH:31])=[CH:27][C:28]=2[OH:30])[O:23][C@H:22]([C:32]2[CH:37]=[C:36](O)[C:35]([OH:39])=[C:34]([OH:40])[CH:33]=2)[C@@H:21]1[O:41]C(C1C=C(O)C(O)=C(O)C=1)=O>O.C(OCC)(=O)C.C(#N)C>[CH:37]1[C:32]([CH:22]2[O:23][C:24]3[CH:25]=[C:26]([OH:31])[CH:27]=[C:28]([OH:30])[C:29]=3[CH2:20][CH:21]2[OH:41])=[CH:33][C:34]([OH:40])=[C:35]([OH:39])[CH:36]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
|
Name
|
catechins
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
ADDITION
|
Details
|
mixing
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
dried on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 0.9 mL of a 1:8 water-methanol mixture
|
Type
|
CUSTOM
|
Details
|
The resulting solution was provided for HPLC chromatodisk
|
Type
|
FILTRATION
|
Details
|
After filtration with 4.0 mL of methanol
|
Type
|
CUSTOM
|
Details
|
the filtrate was dried over the rotary evaporator again
|
Type
|
EXTRACTION
|
Details
|
The catechin extract thus
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
(dried portion)
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture
|
Type
|
CUSTOM
|
Details
|
A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.)
|
Type
|
CONCENTRATION
|
Details
|
The catechin concentration
|
Reaction Time |
15 min |
Name
|
Catechin
|
Type
|
|
Smiles
|
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.OC1[C@@H]([C@@H](O)CO)OC(=O)C=1O.[OH-].[Na+].[CH2:20]1[C:29]2[C:24](=[CH:25][C:26]([OH:31])=[CH:27][C:28]=2[OH:30])[O:23][C@H:22]([C:32]2[CH:37]=[C:36](O)[C:35]([OH:39])=[C:34]([OH:40])[CH:33]=2)[C@@H:21]1[O:41]C(C1C=C(O)C(O)=C(O)C=1)=O>O.C(OCC)(=O)C.C(#N)C>[CH:37]1[C:32]([CH:22]2[O:23][C:24]3[CH:25]=[C:26]([OH:31])[CH:27]=[C:28]([OH:30])[C:29]=3[CH2:20][CH:21]2[OH:41])=[CH:33][C:34]([OH:40])=[C:35]([OH:39])[CH:36]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
|
Name
|
catechins
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
ADDITION
|
Details
|
mixing
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
dried on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 0.9 mL of a 1:8 water-methanol mixture
|
Type
|
CUSTOM
|
Details
|
The resulting solution was provided for HPLC chromatodisk
|
Type
|
FILTRATION
|
Details
|
After filtration with 4.0 mL of methanol
|
Type
|
CUSTOM
|
Details
|
the filtrate was dried over the rotary evaporator again
|
Type
|
EXTRACTION
|
Details
|
The catechin extract thus
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
(dried portion)
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture
|
Type
|
CUSTOM
|
Details
|
A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.)
|
Type
|
CONCENTRATION
|
Details
|
The catechin concentration
|
Reaction Time |
15 min |
Name
|
Catechin
|
Type
|
|
Smiles
|
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.OC1[C@@H]([C@@H](O)CO)OC(=O)C=1O.[OH-].[Na+].[CH2:20]1[C:29]2[C:24](=[CH:25][C:26]([OH:31])=[CH:27][C:28]=2[OH:30])[O:23][C@H:22]([C:32]2[CH:37]=[C:36](O)[C:35]([OH:39])=[C:34]([OH:40])[CH:33]=2)[C@@H:21]1[O:41]C(C1C=C(O)C(O)=C(O)C=1)=O>O.C(OCC)(=O)C.C(#N)C>[CH:37]1[C:32]([CH:22]2[O:23][C:24]3[CH:25]=[C:26]([OH:31])[CH:27]=[C:28]([OH:30])[C:29]=3[CH2:20][CH:21]2[OH:41])=[CH:33][C:34]([OH:40])=[C:35]([OH:39])[CH:36]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
|
Name
|
catechins
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
ADDITION
|
Details
|
mixing
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
dried on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 0.9 mL of a 1:8 water-methanol mixture
|
Type
|
CUSTOM
|
Details
|
The resulting solution was provided for HPLC chromatodisk
|
Type
|
FILTRATION
|
Details
|
After filtration with 4.0 mL of methanol
|
Type
|
CUSTOM
|
Details
|
the filtrate was dried over the rotary evaporator again
|
Type
|
EXTRACTION
|
Details
|
The catechin extract thus
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
(dried portion)
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture
|
Type
|
CUSTOM
|
Details
|
A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.)
|
Type
|
CONCENTRATION
|
Details
|
The catechin concentration
|
Reaction Time |
15 min |
Name
|
Catechin
|
Type
|
|
Smiles
|
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |